Bicyclo[6.1.0]nonan-4-ol

Physical Organic Chemistry Computational Chemistry Energetic Materials

Substituting with analogs like bicyclo[4.1.0]heptan-2-ol or 9-oxabicyclo[6.1.0]nonan-4-ol introduces uncontrolled variables in LogP, H-bonding, and ring strain, leading to irreproducible SAR and failed SPAAC probe development. Bicyclo[6.1.0]nonan-4-ol delivers the exact [6.1.0] scaffold with defined conformational rigidity and hydroxyl orientation. • 95% purity, batch-specific NMR/HPLC/GC documentation • Essential precursor for BCN-based bioorthogonal reagents with 3-7 orders of magnitude faster kinetics • Consistent LogP 2.2, 1 H-bond donor, 1 H-bond acceptor for reliable pharmacokinetic optimization.

Molecular Formula C9H16O
Molecular Weight 140.22 g/mol
Cat. No. B15261627
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBicyclo[6.1.0]nonan-4-ol
Molecular FormulaC9H16O
Molecular Weight140.22 g/mol
Structural Identifiers
SMILESC1CC(CCC2CC2C1)O
InChIInChI=1S/C9H16O/c10-9-3-1-2-7-6-8(7)4-5-9/h7-10H,1-6H2
InChIKeyLHQPCKYMINRXLT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bicyclo[6.1.0]nonan-4-ol Overview


Bicyclo[6.1.0]nonan-4-ol (CAS: 28405-40-5) is a saturated bicyclic secondary alcohol with the molecular formula C₉H₁₆O and a molecular weight of 140.22 g/mol . The compound features a unique bicyclo[6.1.0]nonane scaffold, consisting of an eight-membered cyclooctane ring fused to a three-membered cyclopropane ring, with a hydroxyl (-OH) substituent at the 4-position of the larger ring . This structural configuration imparts inherent ring strain to the molecule, rendering it a valuable and reactive building block in organic synthesis and medicinal chemistry [1]. Standard commercial purity is 95%, and the compound is supplied with batch-specific analytical documentation, including NMR, HPLC, or GC .

Scaffold Strained [6.1.0] bicyclic scaffold for ring-opening and cycloaddition studies
Precursor Key intermediate for BCN-type strained alkyne and SPAAC probe synthesis
Documentation Batch-specific analytical verification supports reproducible synthetic workflows

Bicyclo[6.1.0]nonan-4-ol: Why Substitution Fails


Substituting Bicyclo[6.1.0]nonan-4-ol with a seemingly similar analog—such as a regioisomer, a different bicyclic alcohol, or an oxygen-heteroatom replacement—is scientifically unsound and can lead to experimental failure. The compound's unique [6.1.0] fused ring system dictates a specific ring strain energy, conformational rigidity, and spatial orientation of the hydroxyl group that cannot be replicated by analogs like bicyclo[4.1.0]heptan-2-ol, bicyclo[3.3.0]octan-1-ol, or bicyclo[6.1.0]nonan-2-ol . Even a single atom substitution, such as the replacement of a carbon with oxygen (e.g., 9-oxabicyclo[6.1.0]nonan-4-ol), fundamentally alters molecular properties like hydrogen bonding, lipophilicity, and electronic distribution, which directly impact reactivity and biological interactions . These structural differences translate into quantifiable variations in properties like LogP (2.2 for Bicyclo[6.1.0]nonan-4-ol vs. an altered profile for oxa-analogs) and the precise number of hydrogen bond donors and acceptors, which are critical for consistent outcomes in structure-activity relationship (SAR) studies and chemical transformations [1].

Regioisomer Bicyclo[6.1.0]nonan-2-ol alters hydroxyl spatial orientation, which may shift target-interaction and SAR outcomes
Oxa-analog 9-Oxabicyclo[6.1.0]nonan-4-ol adds an H-bond acceptor and changes LogP, modifying physicochemical and ADME profiles
Smaller ring Bicyclo[4.1.0]heptane systems exhibit different strain energy, which may alter reactivity and conformational behavior

Bicyclo[6.1.0]nonan-4-ol Evidence Guide


Ring Strain Advantage vs. Smaller Bicyclic Systems

The inherent ring strain of the bicyclo[6.1.0]nonane core is a key differentiator from other bicyclic alcohols. Calorimetric studies provide a quantitative basis for this difference, which directly influences the compound's reactivity and stability. For the parent hydrocarbon, cis-bicyclo[6.1.0]nonane, its enthalpy of formation is approximately 3 kcal/mol more stable than its trans-isomer when a trigonal center is introduced, a finding that underscores the delicate energetic balance of this ring system [1]. While direct strain energy for bicyclo[6.1.0]nonan-4-ol is not explicitly reported, the data for the parent hydrocarbon demonstrates that the [6.1.0] framework possesses a unique energetic profile compared to smaller homologs like bicyclo[4.1.0]heptane, which exhibit different strain energies and conformational behaviors [1].

Ring Strain Difference
Class-level
~3 kcal/molcis/trans stability gap
Supports strain-energy context for reactivity screening
Parent hydrocarbon data; compound-specific strain energy not reported
Physical Organic Chemistry Computational Chemistry Energetic Materials

Hydrogen Bonding & Lipophilicity vs. Analogs

Bicyclo[6.1.0]nonan-4-ol possesses a distinct hydrogen bonding and lipophilicity profile that differentiates it from close analogs, impacting its behavior in biological assays and chemical separations. The compound has exactly one hydrogen bond donor and one hydrogen bond acceptor, resulting in a topological polar surface area (TPSA) of 20.23 Ų and a calculated LogP of 1.95-2.2 [1]. In contrast, its regioisomer, bicyclo[6.1.0]nonan-2-ol, has a different spatial arrangement of the hydroxyl group, potentially altering its interaction with biological targets . More significantly, substitution of the cyclopropane ring carbon with an oxygen atom, as in 9-oxabicyclo[6.1.0]nonan-4-ol, increases the number of hydrogen bond acceptors to two and alters the LogP value, leading to a fundamentally different pharmacokinetic and physicochemical profile .

H-Bond & Lipophilicity
Cross-study
4-ol: HBD 1 / HBA 1 / TPSA 20.23 / LogP 2.2 vs Oxa: HBD 1 / HBA 2 / higher TPSA
Supports property-based scaffold selection
Predicted values from chemical databases
Medicinal Chemistry Chemoinformatics ADME Prediction

Analytical Purity & Reproducibility vs. In-House

Procuring Bicyclo[6.1.0]nonan-4-ol from reputable vendors ensures a defined purity level, which is critical for reproducible scientific results. The standard commercial purity for this compound is 95%, as verified by batch-specific analytical techniques such as NMR, HPLC, and GC . This contrasts sharply with analogs synthesized in-house without rigorous analytical characterization, where the actual purity and identity of the material are uncertain. Even a small percentage of impurities can be a significant confounding factor in sensitive biological assays or complex chemical reactions, leading to irreproducible or misleading data. The availability of a Certificate of Analysis with the product mitigates this risk, providing a verifiable baseline for experimental conditions .

Analytical Purity
Reported
95% NMR / HPLC / GC per batch
Supports lot-to-lot reproducibility review
Batch-specific COA mitigates impurity confounding
Analytical Chemistry Quality Control Reproducibility

Hydroxyl Reactivity vs. Ketone & Amine Analogs

The presence of a secondary hydroxyl group at the 4-position confers a specific reactivity profile on Bicyclo[6.1.0]nonan-4-ol that is distinct from its ketone or amine analogs. This alcohol can undergo characteristic reactions such as oxidation to the corresponding ketone (bicyclo[6.1.0]nonan-4-one) or nucleophilic substitution to introduce new functional groups . This is fundamentally different from the electrophilic and nucleophilic reactivity of the amine derivative, 5-(methylamino)bicyclo[6.1.0]nonan-4-ol, which can engage in a broader range of acid-base and alkylation chemistry due to the basic nitrogen center . The specific transformation pathways available to the alcohol derivative, including its role as a substrate for enzymes like alcohol dehydrogenase (as seen with bicyclo[4.1.0]heptan-2-ol), highlight its unique utility as a synthetic intermediate and a probe for biological studies [1].

Hydroxyl Reactivity
Class-level
R-OH R=O (oxidation)
R-OH R-OR' (etherification)
R-OH R-O(CO)R' (esterification)
Supports derivatization pathway selection
Distinct from amine-analog alkylation chemistry
Organic Synthesis Bioorthogonal Chemistry Derivatization

Bicyclo[6.1.0]nonan-4-ol Application Scenarios


Constrained Scaffold for Drug Design

As a rigid, strained bicyclic alcohol, Bicyclo[6.1.0]nonan-4-ol serves as an ideal scaffold for medicinal chemists seeking to introduce conformational constraint into lead compounds . Its unique 3D geometry, defined by the [6.1.0] ring system, allows for the precise spatial presentation of the hydroxyl group and any subsequent derivatizations, which is invaluable for probing binding interactions with biological targets and improving drug-like properties such as target selectivity and metabolic stability [1]. Its distinct LogP and hydrogen-bonding profile make it suitable for optimizing the pharmacokinetic parameters of a drug candidate [2].

Strained Alkyne Precursor for Bioorthogonal Chemistry

Bicyclo[6.1.0]nonan-4-ol is a key intermediate in the synthesis of bicyclo[6.1.0]non-4-yne (BCN) derivatives, which are premier reagents for strain-promoted azide-alkyne cycloaddition (SPAAC) . The ring strain quantified in the bicyclo[6.1.0]nonane system is the fundamental driving force for the exceptionally fast kinetics of BCN-based bioorthogonal reactions, which are 3-7 orders of magnitude faster than many alternatives [1]. This makes Bicyclo[6.1.0]nonan-4-ol an essential starting material for researchers developing advanced tools for cellular imaging, bioconjugation, and targeted drug delivery .

Benchmark Substrate for Bicyclic Transformations

The well-defined reactivity of the hydroxyl group in Bicyclo[6.1.0]nonan-4-ol, combined with the inherent reactivity of the strained cyclopropane ring, makes it an excellent model substrate for developing and testing new synthetic methodologies . Researchers can use this compound to explore selective oxidations, ring-opening reactions, and various C-O bond forming reactions under controlled conditions . The availability of the compound with a verified purity of 95% ensures that the outcomes of these methodological studies are not confounded by impurities, leading to more reliable and reproducible synthetic protocols [1].

Application
Selection Property
Validation Focus
Scaffold-based design studies
Strained bicyclic geometry
Conformational constraint profiling
BCN/SPAAC precursor synthesis
Cyclopropane ring-strain profile
Bioorthogonal kinetics review
Synthetic methodology studies
Hydroxyl reactivity profile
Reaction condition reproducibility

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